molecular formula C21H22ClN3O2 B277400 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B277400
M. Wt: 383.9 g/mol
InChI Key: OSYMDCHHSGLOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C21H22ClN3O2/c1-13-11-14(2)20(15(3)12-13)23-18(26)5-4-6-19-24-21(25-27-19)16-7-9-17(22)10-8-16/h7-12H,4-6H2,1-3H3,(H,23,26)

InChI Key

OSYMDCHHSGLOQD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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